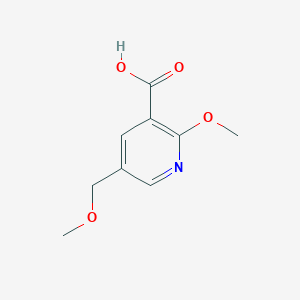

2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid

Description

2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 3, a methoxy group at position 2, and a methoxymethyl substituent at position 5.

Properties

IUPAC Name |

2-methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-5-6-3-7(9(11)12)8(14-2)10-4-6/h3-4H,5H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLLQZWTWJNHSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(N=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid can be achieved through various synthetic routes. One method involves the reaction of 2-methoxy-5-(methoxymethyl)pyridine with a carboxylating agent under specific conditions . Another approach includes the use of 3-chloro-2-oxobutanedioic acid dimethyl ester and sulfonamide in an ethanol medium, followed by refluxing and subsequent hydrolysis in an acidic medium . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, it serves as a building block for the development of bioactive molecules. In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents. In industry, it is utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For instance, in the context of herbicides, it may inhibit key enzymes involved in plant growth and development .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Imazamox (5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-isopropylimidazol-2-yl)pyridine-3-carboxylic Acid)

- Key Differences : Imazamox contains a bulky imidazolyl group at position 2 instead of a methoxy group, which is critical for its herbicidal activity as an acetolactate synthase (ALS) inhibitor .

- Impact : The imidazolyl group enhances binding to ALS enzymes, while the methoxymethyl at position 5 improves solubility. The target compound lacks this bioactive moiety, suggesting different applications .

2-Methoxy-3-pyridinecarboxylic Acid (CAS 16498-81-0)

- Key Differences : This compound lacks the 5-methoxymethyl substituent.

2-(Methoxycarbonyl)-5-(methoxymethyl)pyridine-3-carboxylic Acid

- Key Differences : Features a methoxycarbonyl (ester) group at position 2 instead of methoxy.

- Impact : The ester group increases lipophilicity, affecting membrane permeability. It may also undergo hydrolysis, altering stability under physiological conditions .

5-(Trifluoromethyl)pyridine-3-carboxylic Acid (CAS 131747-40-5)

- Key Differences : Substitution at position 5 with a trifluoromethyl (CF₃) group instead of methoxymethyl.

- Impact : The electron-withdrawing CF₃ group increases the acidity of the carboxylic acid (pKa ~1.5–2.5) compared to the electron-donating methoxymethyl (pKa ~3–4) .

Physicochemical Properties

Biological Activity

2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid (commonly referred to as compound 1) is a pyridine derivative that has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a pyridine ring substituted with methoxy and methoxymethyl groups, which contribute to its chemical reactivity and biological profile. The compound has the following chemical formula:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to altered metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation processes .

- Antioxidant Activity : Research indicates that similar compounds exhibit significant antioxidant properties, which may also apply to this compound. Antioxidants are crucial in protecting cells from oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Studies have shown that modifications in the methoxy groups can significantly influence its potency against various cancer cell lines. For example:

| Compound | Modification | IC50 (µM) | Cancer Cell Line |

|---|---|---|---|

| 1 | Parent Compound | 41 | HeLa |

| 2 | Addition of another methoxy group | 9.6 | HMEC-1 |

| 3 | Substitution with triazole | 19 | L1210 |

This table summarizes findings from studies evaluating the antiproliferative effects of modified derivatives on different cell lines .

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines, including melanoma and prostate cancer cells. The following case studies highlight its efficacy:

- Melanoma Cells : One study reported that the compound significantly inhibited the growth of B16-F1 melanoma cells with an IC50 value of approximately 25 µM, indicating potential use in melanoma treatment .

- Prostate Cancer Cells : Another investigation found that when tested against human prostate cancer cell lines (DU 145, PC-3), the compound displayed selective cytotoxicity with IC50 values ranging from 15 to 30 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.